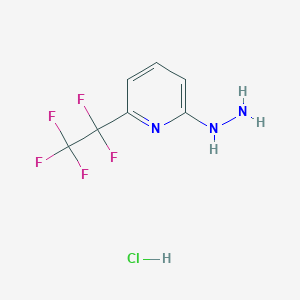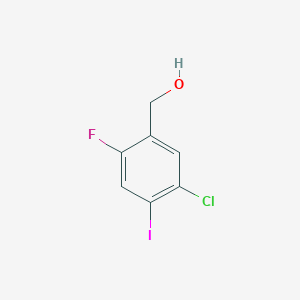
(5-Chloro-2-fluoro-4-iodophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-fluoro-4-iodophenyl)methanol is an organic compound with the molecular formula C7H5ClFIO It is a halogenated phenylmethanol derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, along with a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-fluoro-4-iodophenyl)methanol typically involves multi-step organic reactions. One common method is the halogenation of a phenylmethanol precursor, followed by selective substitution reactions to introduce the chlorine, fluorine, and iodine atoms. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-2-fluoro-4-iodophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxymethyl group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce dehalogenated compounds or methyl derivatives.
Aplicaciones Científicas De Investigación
(5-Chloro-2-fluoro-4-iodophenyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Chloro-2-fluoro-4-iodophenyl)methanol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, contributing to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
(5-Chloro-4-fluoro-2-iodophenyl)methanol: Similar structure but with different positioning of halogen atoms.
(4-Chloro-2-fluoro-5-iodophenyl)methanol: Another isomer with varied halogen positions.
(5-Bromo-2-fluoro-4-iodophenyl)methanol: Bromine substituted for chlorine.
Uniqueness
(5-Chloro-2-fluoro-4-iodophenyl)methanol is unique due to its specific arrangement of halogen atoms, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C7H5ClFIO |
|---|---|
Peso molecular |
286.47 g/mol |
Nombre IUPAC |
(5-chloro-2-fluoro-4-iodophenyl)methanol |
InChI |
InChI=1S/C7H5ClFIO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2 |
Clave InChI |
BPFARBLWVHKAFW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)I)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


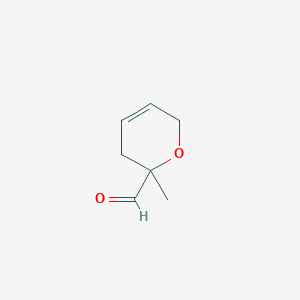
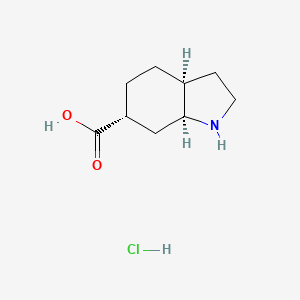
![3-Azaspiro[5.5]undecan-9-amine](/img/structure/B13514200.png)
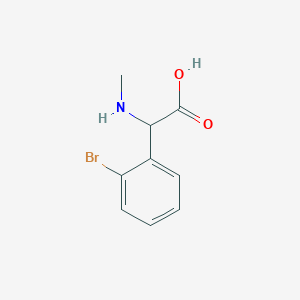
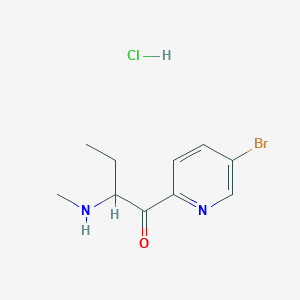
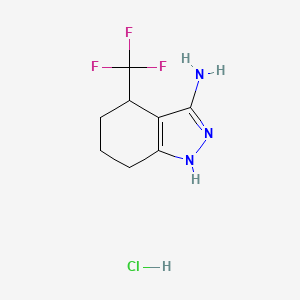


amino}acetic acid hydrochloride](/img/structure/B13514235.png)
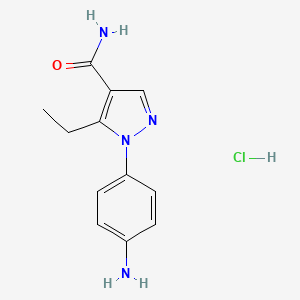
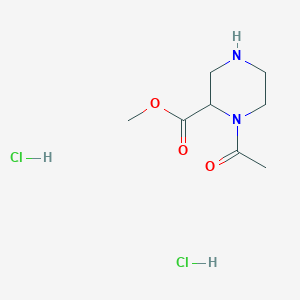
![7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid](/img/structure/B13514251.png)
![Pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B13514252.png)
